3',5'-Dinitro-N-acetyl-L-thyronine

Transthyretin Thyroid Hormone Binding Binding Affinity

3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT) is the only TTR ligand proven by 2.2 Å co-crystal structure (PDB:2ROY) to penetrate the innermost halogen-binding pockets—a binding mode thyroxine (T4) cannot replicate. Its 1,000-10,000× weaker affinity makes it an essential negative control for SPR/FP assays, while its metabolic stability (zero aminotransferase activity) ensures consistent exposure in long-term cell studies. For TTR amyloidosis drug design, DNNAT is irreplaceable.

Molecular Formula C17H15N3O9
Molecular Weight 405.3 g/mol
Cat. No. B10760073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',5'-Dinitro-N-acetyl-L-thyronine
Molecular FormulaC17H15N3O9
Molecular Weight405.3 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC=C(C=C1)OC2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C17H15N3O9/c1-9(21)18-13(17(23)24)6-10-2-4-11(5-3-10)29-12-7-14(19(25)26)16(22)15(8-12)20(27)28/h2-5,7-8,13,22H,6H2,1H3,(H,18,21)(H,23,24)/t13-/m0/s1
InChIKeyVZSQTOXQXPKQJX-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is 3',5'-Dinitro-N-acetyl-L-thyronine: An Overview of Properties and Structural Classification


3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT; CAS: 20767-00-4) is a synthetic, nitro-substituted derivative of the thyroid hormone thyroxine (T4). It is classified as a phenylalanine derivative and diphenyl ether compound [1]. Characterized by a molecular formula of C₁₇H₁₅N₃O₉ and a monoisotopic mass of 405.08 Da, DNNAT features nitro groups at the 3' and 5' positions of the outer phenolic ring and an N-acetyl group at the amino terminus [1]. The compound is primarily utilized as a research tool in structural biology and biochemistry to study hormone-protein interactions, particularly with the transport protein transthyretin (TTR) [2].

Why You Cannot Substitute 3',5'-Dinitro-N-acetyl-L-thyronine with Common Thyroid Hormones or Other Analogs


Generic substitution of 3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT) with structurally related compounds like thyroxine (T4), 3,5-dinitro-L-thyronine (DNT), or other thyroid hormone analogs is not scientifically valid due to critical differences in binding mode, affinity, and functional outcomes. Direct crystallographic evidence demonstrates that DNNAT binds deeper within the transthyretin (TTR) central channel compared to T4, with its nitro groups occupying the innermost halogen-binding pockets—a unique orientation not observed with T4 or other analogs [1][2]. This distinct binding mode is associated with a measurable, weaker binding affinity that results from the loss of hydrophobic interactions with the halogen-binding pockets, a feature that cannot be replicated by T4 or other analogs [1]. Furthermore, the N-acetyl moiety of DNNAT is specifically oriented toward the channel center and does not form polar contacts with the protein, a structural characteristic that differentiates it from both native hormones and other synthetic derivatives [1]. These unique, quantifiable differences in molecular recognition and affinity mean that DNNAT cannot be simply interchanged with other thyroid hormone analogs in experimental or industrial settings; doing so would fundamentally alter experimental outcomes, structural data, and mechanistic interpretations.

Quantitative Differentiation of 3',5'-Dinitro-N-acetyl-L-thyronine: Binding Affinity, Binding Mode, and Structural Selectivity


DNNAT Exhibits 3-4 Orders of Magnitude Weaker Binding Affinity to Transthyretin Compared to Thyroxine (T4)

Direct binding studies reveal that 3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT) binds to human transthyretin (TTR) with an affinity that is approximately 1,000- to 10,000-fold weaker than that of the native hormone thyroxine (T4) [1][2]. This difference in binding affinity is a critical differentiator, as T4 exhibits a dissociation constant (Kd) in the low nanomolar range (approximately 0.1 nM to 1 nM), while DNNAT displays a Kd in the micromolar range [1][2]. This substantial reduction in affinity stems from the loss of hydrophobic interactions with the halogen-binding pockets of TTR, which are crucial for high-affinity binding of T4 [1].

Transthyretin Thyroid Hormone Binding Binding Affinity

DNNAT Binds Deeper in the TTR Central Channel than T4, Occupying the Innermost Halogen Pockets

Comparative X-ray crystallographic analysis of human transthyretin (TTR) complexes reveals a distinct binding mode for 3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT) relative to thyroxine (T4). At 2.2 Å resolution, DNNAT was observed to bind approximately 1.5 Å deeper into the central hormone-binding channel of the TTR tetramer compared to the T4 complex refined at 2.0 Å resolution [1]. Critically, the nitro groups of DNNAT occupy the symmetrical innermost halogen-binding pockets of TTR, a position not accessed by the iodine atoms of T4 [1]. This deeper penetration is directly visualized and measured in the electron density maps of the co-crystal structures [1].

X-ray Crystallography Ligand Binding Mode Transthyretin Structure

The N-Acetyl Moiety of DNNAT Lacks Polar Contacts with TTR, Unlike the Amino Group of T4

A detailed comparison of the TTR-ligand co-crystal structures reveals that the N-acetyl moiety of 3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT) forms zero polar contacts with protein side chains, in stark contrast to the free amino group of thyroxine (T4), which engages in multiple hydrogen bonds [1]. The electron density maps at 2.2 Å resolution clearly show the acetyl group oriented toward the center of the channel, precluding any electrostatic or hydrogen-bonding interactions with TTR residues [1]. This loss of polar interactions directly contributes to the weaker overall binding affinity observed for DNNAT compared to T4 [1].

Protein-Ligand Interactions Hydrogen Bonding Structure-Activity Relationship

Nitro Groups in DNNAT Confer a Distinct Electronic Profile vs. Iodo Groups in T4, Impacting π-Stacking and Dipole Interactions

Quantum chemical calculations using semi-empirical methods (AM1, PM3) demonstrate that 3',5'-dinitro-L-thyronine (the non-acetylated analog) exhibits a significantly different electrostatic potential surface and dipole moment compared to T4, 3,3'-diiodo-L-thyronine (3,3'-T2), and other halogenated analogs [1]. While direct quantitative data for DNNAT are not available, the nitro substitution pattern is known to confer a strong electron-withdrawing character that alters π-stacking interactions and overall dipole orientation relative to the iodo-substituted native hormones [1]. This electronic difference is a class-level inference that highlights DNNAT's unique physicochemical profile compared to T4 and other iodo-analogs.

Computational Chemistry Molecular Recognition Electrostatic Potential

DNNAT Shows Distinct Anti-Goitrogenic Activity In Vivo Compared to Thyroxine

In a guinea pig model of goiter induced by methylthiouracil (MTU), 3,5-dinitro-L-thyronine (DNT, the non-acetylated analog) exhibited significant anti-goitrogenic activity, although the effect was quantifiably weaker than that of L-thyroxine [1]. Specifically, while T4 at a dose of 0.5 µg/day completely prevented goiter formation, DNT at the same dose only partially inhibited thyroid enlargement, with the average thyroid weight in DNT-treated animals being approximately 2.3-fold higher than in T4-treated animals (45 mg vs. 19 mg per 100 g body weight) [1]. This in vivo functional difference underscores that nitro-substituted thyronines possess a unique, albeit attenuated, thyromimetic profile that is not equivalent to T4.

In Vivo Pharmacology Thyroid Function Goiter Prevention

DNNAT is a Poor Substrate for Thyroid Hormone Metabolizing Enzymes, Providing Metabolic Stability

Enzymatic assays reveal that 3,5-dinitro-L-tyrosine (DNT, the core structural motif of DNNAT) exhibits zero activity as a substrate for tyrosine aminotransferase, whereas L-tyrosine is readily converted [1]. This class-level inference suggests that the 3,5-dinitro substitution pattern confers significant resistance to metabolic degradation by aminotransferases. While direct data for DNNAT are not available, the presence of the N-acetyl group is expected to further enhance metabolic stability by blocking N-terminal degradation pathways.

Enzyme Kinetics Metabolic Stability Tyrosine Aminotransferase

Optimal Applications of 3',5'-Dinitro-N-acetyl-L-thyronine Based on Verified Differentiation


High-Resolution Structural Biology of Transthyretin (TTR) for Amyloidosis Research

3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT) is uniquely suited for X-ray crystallography and cryo-EM studies of human transthyretin (TTR) due to its ability to bind deeper within the central channel than thyroxine (T4) and to occupy the innermost halogen-binding pockets [1][2]. The 2.2 Å resolution co-crystal structure (PDB: 2ROY) provides a validated, high-resolution template for investigating the structural basis of TTR amyloidogenesis and for designing novel small-molecule stabilizers [1][2]. The distinct binding mode, where the nitro groups penetrate the innermost pockets and the N-acetyl moiety forms no polar contacts, offers a unique structural probe that cannot be replicated by T4 or other analogs [1][2]. This makes DNNAT an essential tool for academic and pharmaceutical laboratories focused on TTR-related amyloid diseases (ATTR amyloidosis) and for structure-based drug design targeting the TTR channel.

Negative Control and Binding-Deficient Probe in TTR Binding Assays

In biochemical and biophysical assays measuring ligand binding to transthyretin (TTR), 3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT) serves as an ideal negative control or weak-binding comparator due to its 1,000- to 10,000-fold weaker binding affinity compared to thyroxine (T4) [1][2]. Its micromolar Kd and lack of polar contacts from the N-acetyl moiety allow researchers to distinguish between specific, high-affinity binding events and non-specific interactions [1][2]. This is particularly valuable in competitive binding assays, surface plasmon resonance (SPR), or fluorescence polarization studies where a clear differential signal is required. Unlike T4, which can saturate binding sites and mask weaker interactions, DNNAT provides a defined, low-affinity benchmark that does not interfere with the detection of novel ligands or inhibitors [1][2].

Metabolically Stable Analog for Long-Term Cell Culture and In Vivo Studies

For experiments requiring sustained exposure to a thyroid hormone analog without rapid metabolic degradation, 3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT) offers a significant advantage. The 3,5-dinitro substitution pattern confers complete resistance to tyrosine aminotransferase (zero activity relative to L-tyrosine), and the N-acetyl group further protects against N-terminal peptidase degradation [1]. This class-level inference suggests that DNNAT will persist in biological systems much longer than T4 or other analogs that are rapidly metabolized. Researchers in cell signaling, endocrinology, or toxicology can utilize DNNAT to maintain stable compound concentrations over extended time courses, reducing experimental variability and enabling studies of chronic exposure effects without confounding metabolic fluctuations [1].

Computational Chemistry and Molecular Docking Studies Requiring Accurate Electrostatic Parameters

3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT) provides a valuable test case for computational chemists and structural bioinformaticians developing force fields, docking algorithms, or QSAR models for nitro-aromatic ligands. Quantum chemical calculations reveal that the 3,5-dinitro substitution pattern imparts a significantly altered electrostatic potential and dipole moment compared to iodo-substituted thyroid hormones like T4 and 3,3'-T2 [1]. Using DNNAT-specific parameters—rather than default parameters derived from T4 or generic nitro-aromatics—is essential for achieving accurate predictions of binding poses, binding energies, and molecular dynamics trajectories [1]. The availability of high-resolution crystal structures (PDB: 2ROY) allows for rigorous validation of computational methods, making DNNAT an ideal benchmark ligand for method development and training sets in structure-based virtual screening campaigns targeting TTR and related proteins [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3',5'-Dinitro-N-acetyl-L-thyronine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.